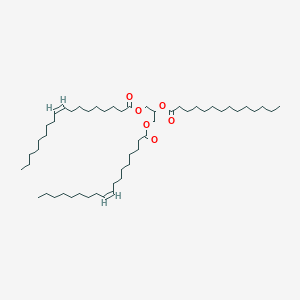

1,3-Dioleoyl-2-myristoyl glycerol

Description

Propriétés

IUPAC Name |

[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-24-26-28-31-33-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-35-30-21-18-15-12-9-6-3)49-58-52(55)46-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h24-27,50H,4-23,28-49H2,1-3H3/b26-24-,27-25- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNSMJIEBXEPOS-DSOYXUETSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H98O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | TG(18:1(9Z)/14:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Natural Occurrence of 1,3-Dioleoyl-2-myristoyl glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (OOM), a specific triacylglycerol with oleic acid at the sn-1 and sn-3 positions and myristic acid at the sn-2 position. This document summarizes the current scientific knowledge on its natural occurrence, presents detailed experimental protocols for its identification and quantification, and explores potential signaling pathways in which it may be involved.

Natural Sources and Quantitative Data

1,3-Dioleoyl-2-myristoyl glycerol has been identified as a component of palm oil (Elaeis guineensis)[1][2]. While the triglyceride profile of palm oil is extensively studied, the focus has predominantly been on more abundant molecules like 1,3-dioleoyl-2-palmitoyl glycerol (OPO). Consequently, specific quantitative data for OOM is limited in publicly available literature.

However, detailed analyses of palm oil's triacylglycerol (TAG) composition reveal the presence of various myristic acid-containing TAGs. The fatty acid composition of palm oil typically includes myristic acid at around 1.8%[3]. More detailed studies on palm oil fractions provide insights into the distribution of different TAGs.

For instance, a study on the triacylglycerol composition of refined and fractionated palm oil identified and quantified a range of TAGs. While OOM (O(18:1)O(18:1)M(14:0)) is not explicitly listed with its percentage in the primary results of some major studies, the presence of TAGs with a total acyl-carbon number and double bond count that would correspond to OOM (C50:2) is acknowledged in comprehensive analyses of palm oil fractions[4][5].

The table below summarizes the typical fatty acid composition of palm oil, which is the primary natural source of OOM. The presence of both oleic and myristic acids is a prerequisite for the formation of OOM.

| Fatty Acid | Abbreviation | Percentage in Palm Oil |

| Palmitic Acid | C16:0 | ~44.0%[6] |

| Oleic Acid | C18:1 | ~39.2%[6] |

| Linoleic Acid | C18:2 | ~10.1%[6] |

| Stearic Acid | C18:0 | ~4.4%[6] |

| Myristic Acid | C14:0 | ~1.1% [6] |

| Lauric Acid | C12:0 | ~0.2%[6] |

| Others | ~0.6% |

Table 1: Typical Fatty Acid Composition of Palm Oil. The presence of myristic acid is essential for the biosynthesis of this compound.

Experimental Protocols

The identification and quantification of specific triacylglycerols like OOM from natural sources require sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography (GC) are the primary methods employed.

Protocol 1: Analysis of Triacylglycerols by HPLC-MS

This method combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for analyzing complex lipid mixtures.

1. Sample Preparation (Lipid Extraction):

-

Objective: To extract the total lipid content from the sample matrix (e.g., palm oil).

-

Procedure:

-

Weigh a precise amount of the homogenized sample.

-

Perform a solvent extraction using a chloroform:methanol (2:1, v/v) mixture.

-

Vortex the mixture thoroughly and centrifuge to separate the layers.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Re-dissolve the lipid extract in a suitable solvent for HPLC analysis (e.g., isopropanol (B130326) or methanol/chloroform).

-

2. HPLC Separation:

-

Objective: To separate the different triacylglycerol species.

-

Instrumentation: A high-performance liquid chromatograph.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of solvents is typically employed. For example, a gradient of acetonitrile (B52724) and isopropanol can effectively separate different TAGs.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

3. Mass Spectrometric Detection:

-

Objective: To identify and quantify the separated triacylglycerols.

-

Instrumentation: A mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for TAG analysis[7]. ESI is often preferred for its soft ionization, which keeps the TAG molecule intact.

-

Data Acquisition: Data can be acquired in full scan mode to identify all present TAGs and in tandem MS (MS/MS) mode for structural confirmation. In MS/MS, the parent ion corresponding to OOM (m/z for [M+NH4]+ is 849.7) would be fragmented to confirm the presence of oleoyl (B10858665) and myristoyl fragments.

4. Quantification:

-

Procedure: Quantification is achieved by comparing the peak area of the identified OOM with that of a known concentration of an internal standard or by using an external calibration curve generated with a purified OOM standard.

Experimental Workflow for HPLC-MS Analysis of OOM

Caption: Workflow for OOM analysis using HPLC-MS.

Protocol 2: Analysis of Triacylglycerols by Gas Chromatography (GC)

GC is another powerful technique for analyzing triacylglycerols, particularly for determining the overall fatty acid composition after transesterification. Intact TAGs can also be analyzed using high-temperature GC.

1. Sample Preparation (Transesterification):

-

Objective: To convert the fatty acids within the triacylglycerols into their more volatile fatty acid methyl esters (FAMEs).

-

Procedure:

-

Start with the extracted lipid sample (as in Protocol 1, step 1).

-

Add a methanol/hydrochloric acid or boron trifluoride-methanol solution.

-

Heat the mixture in a sealed vial at a specific temperature (e.g., 60-100°C) for a set time to allow for the transesterification reaction to complete.

-

After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.

-

The hexane layer containing the FAMEs is then collected for GC analysis.

-

2. GC Separation:

-

Objective: To separate the different FAMEs.

-

Instrumentation: A gas chromatograph.

-

Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is typically used for FAME separation. For intact TAG analysis, a high-temperature, non-polar column is required.

-

Carrier Gas: Helium or hydrogen is commonly used.

-

Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of FAMEs with different chain lengths and degrees of unsaturation.

3. Detection and Quantification:

-

Objective: To detect and quantify the separated FAMEs.

-

Detector: A Flame Ionization Detector (FID) is most commonly used for FAME analysis due to its high sensitivity and wide linear range[8].

-

Quantification: The percentage of myristic acid and oleic acid can be determined by comparing the peak areas of their corresponding FAMEs to the total peak area of all fatty acids. This provides an indirect measure of the potential for OOM formation. For direct quantification of intact OOM, a high-temperature GC-FID method would be used with an appropriate internal or external standard.

Experimental Workflow for GC Analysis of OOM (via FAMEs)

Caption: Workflow for fatty acid profiling using GC.

Potential Signaling Pathways

Myristic acid is known to be covalently attached to the N-terminal glycine (B1666218) of a variety of proteins in a process called N-myristoylation[9][10]. This lipid modification is crucial for protein targeting to membranes, protein-protein interactions, and signal transduction[11][12].

Proposed Signaling Involvement of OOM via Myristoylation:

The hydrolysis of OOM in the cell would release myristic acid. This myristic acid can then be activated to myristoyl-CoA and subsequently used by N-myristoyltransferase (NMT) to myristoylate target proteins. Many of these myristoylated proteins are key components of signaling cascades.

A prominent example is the myristoylation of the alpha subunit of heterotrimeric G proteins[13]. The myristoyl group helps anchor the Gα subunit to the plasma membrane, which is essential for its interaction with G protein-coupled receptors (GPCRs) and downstream effectors.

The diagram below illustrates a potential signaling pathway where OOM could contribute to G-protein-coupled receptor signaling through the provision of myristic acid for protein myristoylation.

Potential Role of OOM in G-Protein Signaling

References

- 1. meatscience.org [meatscience.org]

- 2. Myristic Acid Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. DETERMINATION OF TRIACYLGLYCEROL COMPOSITION AND ITS CONTENT IN REFINED AND FRACTIONATED PALM OIL BY USING LC-MS/MS WITH MULTIPLE NEUTRAL LOSS SCAN – Journal of Oil Palm Research [jopr.mpob.gov.my]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. soci.org [soci.org]

- 7. agilent.com [agilent.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Myristoylation - Wikipedia [en.wikipedia.org]

- 10. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on 1,3-Dioleoyl-2-myristoyl glycerol in Palm Oil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (DOMG), a mixed-acid triacylglycerol (TAG) found in palm oil. While palm oil is a major global commodity with a well-characterized composition of its major triacylglycerols, specific data on minor components such as DOMG are scarce. This document synthesizes the available information on the presence of DOMG in palm oil, outlines detailed experimental protocols for its analysis, and discusses its presumptive metabolic fate based on the general metabolism of dietary triacylglycerols. The guide also highlights the current knowledge gaps regarding the quantitative concentration and specific biological activities of DOMG, offering a foundation for future research in this area.

Introduction

Palm oil, derived from the mesocarp of the fruit of the oil palms, is a complex mixture of triacylglycerols, with dipalmitoyl-oleoyl-glycerol (POP) and dioleoyl-palmitoyl-glycerol (POO) being among the most abundant. 1,3-Dioleoyl-2-myristoyl glycerol (DOMG) is a specific positional isomer of a triacylglycerol containing two oleic acid moieties and one myristic acid moiety. While its presence in palm oil is acknowledged, it is considered a minor component, and as such, has not been extensively studied. Understanding the structure, concentration, and metabolic fate of such minor TAGs is crucial for a complete characterization of palm oil's nutritional and physiological effects. This guide aims to provide a detailed technical resource for researchers interested in the analysis and biological relevance of DOMG.

Chemical Structure and Properties

This compound is a triacylglycerol with the following chemical structure:

-

Glycerol backbone

-

sn-1 position: Oleic acid (C18:1)

-

sn-2 position: Myristic acid (C14:0)

-

sn-3 position: Oleic acid (C18:1)

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₃H₉₈O₆ |

| Molecular Weight | 831.3 g/mol |

| General Description | A triacylglycerol |

Presence and Concentration in Palm Oil

Quantitative data specifically for this compound in palm oil and its fractions are not widely reported in major studies, which tend to focus on the most abundant triacylglycerols.[1] Palm oil and its fractions like palm olein and palm stearin (B3432776) have complex triacylglycerol profiles.[2] The concentration of any given TAG is dependent on the source of the palm oil, its processing (refining, fractionation), and storage conditions. While myristic acid is a minor fatty acid in palm oil (typically around 1%), the specific combination and positional distribution in the form of DOMG is expected to be low.[3]

Table 2: Major Triacylglycerol Composition of Palm Oil (Illustrative)

| Triacylglycerol (sn-1, sn-2, sn-3) | Abbreviation | Typical Concentration Range (%) in Palm Oil |

| 1,3-Dipalmitoyl-2-oleoyl-glycerol | POP | 18 - 30 |

| 1-Palmitoyl-2,3-dioleoyl-glycerol | POO | 12 - 20 |

| 1,2-Dipalmitoyl-3-oleoyl-glycerol | PPO | 5 - 12 |

| 1,2-Dioleoyl-3-stearoyl-glycerol | OOS | 3 - 7 |

| 1-Palmitoyl-2-oleoyl-3-stearoyl-glycerol | POS | 8 - 15 |

| 1,3-Dioleoyl-2-palmitoyl-glycerol | OPO | 3 - 6 |

Source: Adapted from various sources on palm oil composition. Note that these are typical ranges and can vary. Data for DOMG is not available in these general profiles.

Experimental Protocols

The quantification of specific triacylglycerol isomers like DOMG requires advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS). The following protocol is a generalized method based on established procedures for TAG analysis in vegetable oils, which can be adapted for the specific quantification of DOMG.[4][5][6]

Objective

To identify and quantify the concentration of this compound in a palm oil sample.

Principle

Reversed-phase high-performance liquid chromatography (RP-HPLC) separates triacylglycerols based on their partition number (PN = CN - 2DB, where CN is the carbon number and DB is the number of double bonds) and the specific fatty acid composition. Mass spectrometry (MS) is used for the detection and identification of the eluted TAGs based on their mass-to-charge ratio (m/z). Positional isomers can be distinguished and quantified by analyzing the fragmentation patterns in MS/MS mode.[4]

Materials and Reagents

-

Palm oil sample

-

Chloroform (B151607) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

This compound standard (if available)

-

Internal standard (e.g., a synthetic TAG not present in palm oil)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

Sample Preparation

-

Accurately weigh approximately 10 mg of the palm oil sample into a 10 mL volumetric flask.

-

Dissolve the sample in chloroform and make up to the mark.

-

Further dilute an aliquot of the stock solution with the mobile phase to a final concentration suitable for LC-MS analysis (e.g., 10-100 µg/mL).

-

Add the internal standard to the final solution at a known concentration.

-

Filter the solution through a 0.22 µm PTFE syringe filter before injection.

LC-MS/MS Conditions

Table 3: Suggested LC-MS/MS Parameters for DOMG Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Isopropanol |

| Gradient | Start with a high percentage of A, and gradually increase B over 30-60 minutes. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Positive ESI or APCI |

| MS Detection | Full scan mode for identification; MS/MS (product ion scan) for structural confirmation and quantification. |

| Precursor Ion for DOMG | [M+NH₄]⁺ or [M+Na]⁺ |

| Collision Energy | To be optimized for characteristic fragment ions. |

Quantification

Quantification is typically performed using the Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer. The transition from the precursor ion (the intact DOMG molecule) to a specific product ion (a fragment resulting from the loss of a fatty acid) is monitored. A calibration curve should be prepared using a certified standard of DOMG if available. In the absence of a standard, relative quantification against other TAGs or an internal standard can be performed.

Metabolism of this compound

Specific studies on the metabolic fate of this compound are not available. However, its metabolism can be inferred from the well-established pathways of dietary triacylglycerol digestion and absorption.

Digestion and Absorption

Dietary TAGs are primarily hydrolyzed in the small intestine by pancreatic lipase (B570770).[7] This enzyme is sn-1,3 specific, meaning it preferentially cleaves the fatty acids at the outer positions of the glycerol backbone.[8] Therefore, the digestion of DOMG is expected to yield two molecules of free oleic acid and one molecule of 2-myristoyl-glycerol (a 2-monoacylglycerol).

These products of digestion, along with bile salts, form mixed micelles which are absorbed by the enterocytes lining the small intestine.

Re-esterification and Transport

Inside the enterocytes, the absorbed 2-myristoyl-glycerol and free oleic acid are re-esterified back into triacylglycerols. This process primarily occurs via the monoacylglycerol pathway. The newly synthesized TAGs, including DOMG, are then packaged into chylomicrons, which are lipoprotein particles. These chylomicrons are secreted into the lymphatic system and subsequently enter the bloodstream for transport to various tissues.

Tissue Uptake and Utilization

In the circulation, lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells, hydrolyzes the TAGs within the chylomicrons. This releases fatty acids (oleic acid and myristic acid) and glycerol, which can then be taken up by peripheral tissues such as adipose tissue for storage or muscle for energy production through beta-oxidation. The remnants of the chylomicrons are eventually cleared by the liver.

Potential Biological Significance and Signaling Pathways

There is currently no direct evidence for specific signaling pathways modulated by this compound. Research on the biological effects of specific TAG structures has largely focused on 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), which is a key component of human milk fat and is added to infant formulas to mimic its benefits. These benefits are attributed to the presence of palmitic acid at the sn-2 position, which influences fat and calcium absorption.

Given the structural similarity of DOMG to other mixed-acid TAGs, its biological effects would likely be related to the metabolic actions of its constituent fatty acids, oleic acid and myristic acid, after hydrolysis. Oleic acid is a monounsaturated fatty acid with generally recognized health benefits, while myristic acid is a saturated fatty acid whose effects on plasma cholesterol levels are a subject of ongoing research.

The diacylglycerol (DAG) and monoacylglycerol (MAG) intermediates formed during the metabolism of DOMG could potentially participate in cellular signaling. For instance, certain DAG isomers are known to activate protein kinase C (PKC), a key enzyme in many signal transduction pathways. However, whether the specific mono- and di-acylglycerols derived from DOMG have unique signaling roles is yet to be determined.

Visualization of Key Pathways

Experimental Workflow for DOMG Analysis

Caption: Workflow for the analysis of this compound in palm oil.

Metabolic Pathway of Dietary this compound

Caption: Generalized metabolic pathway of dietary this compound.

Conclusion and Future Directions

This compound is a minor triacylglycerol component of palm oil for which there is a significant lack of quantitative and biological data. This technical guide has provided a framework for its analysis based on established methodologies for triacylglycerol profiling and has outlined its expected metabolic fate. Future research should focus on:

-

Developing and validating a specific analytical method for the accurate quantification of DOMG in various palm oil fractions.

-

Screening a wide range of palm oil samples to establish a baseline for the natural variation in DOMG concentration.

-

Investigating the specific biological effects of DOMG and its metabolic products (2-myristoyl-glycerol) in cell culture and animal models.

-

Exploring potential signaling roles of DOMG-derived mono- and diacylglycerols.

Addressing these research gaps will contribute to a more complete understanding of the composition of palm oil and the potential physiological relevance of its minor components. This knowledge will be valuable for researchers in food science, nutrition, and drug development.

References

- 1. scispace.com [scispace.com]

- 2. oilpalmblog.wordpress.com [oilpalmblog.wordpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of triacylglycerol positional isomers present in vegetable oils by high performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]

- 7. aocs.org [aocs.org]

- 8. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity Standards for 1,3-Dioleoyl-2-myristoyl glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (DOMG), a mixed-acid triglyceride of significant interest in various research and development applications. This document outlines typical purity specifications, detailed analytical methodologies for purity assessment, and potential impurities.

Introduction to 1,3-Dioleoyl-2-myristoyl glycerol

This compound (CAS Number: 158298-95-4) is a specific triacylglycerol containing two oleic acid moieties at the sn-1 and sn-3 positions and a myristic acid moiety at the sn-2 position of the glycerol backbone.[1] Its defined structure makes it a valuable tool in lipid research, drug delivery systems, and as a standard for analytical method development. Ensuring the high purity of DOMG is critical for the accuracy and reproducibility of experimental results.

Purity Specifications

High-purity this compound is commercially available, typically with a purity of ≥98%.[1] A comprehensive purity assessment, however, extends beyond a simple percentage and includes the characterization and quantification of potential impurities. The following table summarizes typical specifications for high-purity DOMG.

| Parameter | Specification | Typical Analytical Method |

| Purity (by area %) | ≥ 98% | HPLC-ELSD, GC-FID |

| Identity | Conforms to the structure of this compound | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Appearance | Clear, colorless to pale yellow oil | Visual Inspection |

| Positional Isomers (e.g., 1,2-Dioleoyl-3-myristoyl glycerol) | ≤ 2.0% | HPLC, ¹³C-NMR |

| Diacylglycerols (e.g., Diolein, Myristoyl-oleoyl-glycerol) | ≤ 1.0% | HPLC-ELSD, GC-FID |

| Monoacylglycerols (e.g., Monoolein, Monomyristin) | ≤ 0.5% | HPLC-ELSD, GC-FID |

| Free Fatty Acids (Oleic acid, Myristic acid) | ≤ 0.5% | Titration, GC-FID |

| Residual Solvents | To be specified based on synthesis (e.g., Hexane (B92381), Acetone) | Headspace GC-MS |

| Water Content | ≤ 0.1% | Karl Fischer Titration |

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity profiling of this compound.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a primary method for determining the purity of triglycerides and separating them from related impurities such as positional isomers, diacylglycerols, and monoacylglycerols.[2][3][4][5]

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

-

Mobile Phase: A gradient elution is typically employed to achieve optimal separation. A common mobile phase system consists of:

-

Solvent A: Acetonitrile

-

Solvent B: Isopropanol or a mixture of Dichloromethane and Acetone.[6]

-

-

Gradient Program: A representative gradient program would be:

-

0-10 min: 30% B

-

10-25 min: Linear gradient to 70% B

-

25-30 min: Hold at 70% B

-

30-35 min: Return to 30% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.[6]

-

ELSD Settings:

-

Nebulizer Temperature: 30 °C

-

Evaporator (Drift Tube) Temperature: 50 °C[2]

-

Gas Flow (Nitrogen): 1.5 L/min.

-

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of hexane or the initial mobile phase. Filter through a 0.45 µm PTFE filter before injection.

-

Injection Volume: 10-20 µL.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area. Impurities are quantified based on their respective peak areas.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust method for assessing the purity of triglycerides and quantifying free fatty acids after derivatization.[7][8][9]

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a split/splitless or on-column injector, a flame ionization detector (FID), and a high-temperature capillary column.

-

Column: A high-temperature, non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) suitable for triglyceride analysis.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[7]

-

Injector Temperature: 360 °C.[7]

-

Detector Temperature: 380 °C.[7]

-

Oven Temperature Program:

-

Initial Temperature: 150 °C, hold for 1 min.

-

Ramp 1: 15 °C/min to 250 °C.

-

Ramp 2: 7 °C/min to 340 °C, hold for 15 min.

-

-

Sample Preparation (for intact triglyceride analysis): Prepare a dilute solution of the sample in a suitable solvent like hexane or isooctane (B107328) (e.g., 1 mg/mL).

-

Sample Preparation (for fatty acid profile and free fatty acid analysis): Transesterify the sample to fatty acid methyl esters (FAMEs) using a standard procedure with methanolic HCl or BF₃-methanol.

-

Injection Volume: 1 µL.

-

Quantification: Purity is determined by comparing the peak area of the analyte to that of an internal or external standard and expressing it as a percentage.

Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound and for the quantification of positional isomers.[10][11][12]

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H-NMR Acquisition:

-

Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Key signals for quantification include the glycerol backbone protons, olefinic protons of the oleoyl (B10858665) chains, and the terminal methyl groups of the fatty acid chains.

-

-

¹³C-NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

The chemical shifts of the carbonyl carbons and the glycerol backbone carbons are particularly useful for confirming the positional distribution of the fatty acids.

-

-

Data Analysis:

-

Confirm the identity by comparing the observed chemical shifts and coupling patterns with known values for similar triglycerides.

-

Quantify the purity and isomeric distribution by integrating the characteristic signals and comparing their relative intensities.

-

Potential Impurities

The potential impurities in this compound largely depend on the synthetic route employed. Common synthesis strategies involve enzymatic or chemical esterification of glycerol with oleic and myristic acids or their derivatives.

-

Positional Isomers: 1,2-Dioleoyl-3-myristoyl glycerol is a common isomeric impurity that can arise from acyl migration during synthesis or storage.

-

Incompletely Esterified Products: Diacylglycerols (e.g., 1,3-diolein, 1,2-diolein, 1-myristoyl-3-oleoyl-glycerol) and monoacylglycerols (e.g., 1-monoolein, 2-monoolein, 1-monomyristin) can be present as byproducts of the esterification reaction.

-

Starting Materials: Unreacted glycerol, free oleic acid, and free myristic acid may be present.

-

Byproducts of Side Reactions: During chemical synthesis, side reactions can lead to the formation of polymers or other degradation products. In enzymatic synthesis, byproducts can arise from non-specific enzyme activity.

-

Residual Solvents and Catalysts: Solvents used during synthesis and purification (e.g., hexane, acetone, ethanol) and residual catalysts (e.g., lipase (B570770) for enzymatic synthesis, acid/base for chemical synthesis) are potential process-related impurities.

Visualizations

The following diagrams illustrate the workflow for purity analysis and the general metabolic context of triglycerides.

Caption: Workflow for the purity analysis of this compound.

Caption: Overview of general triglyceride metabolism.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scribd.com [scribd.com]

- 3. jascoinc.com [jascoinc.com]

- 4. benchchem.com [benchchem.com]

- 5. chromforum.org [chromforum.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. meatscience.org [meatscience.org]

- 10. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.bangor.ac.uk [research.bangor.ac.uk]

- 12. aocs.org [aocs.org]

Solubility of 1,3-Dioleoyl-2-myristoyl glycerol in organic solvents

An In-depth Technical Guide on the Solubility of 1,3-Dioleoyl-2-myristoyl Glycerol (B35011) in Organic Solvents

Introduction

1,3-Dioleoyl-2-myristoyl glycerol (OOM) is a mixed-acid triglyceride containing two oleic acid chains and one myristic acid chain esterified to a glycerol backbone. As a specific triglyceride, its solubility characteristics are crucial for a variety of applications in research and development, including its use as a standard in lipid analysis, a component in lipid-based drug delivery systems, and in the formulation of food and cosmetic products. The solubility of OOM in organic solvents is a key physical property that dictates its handling, processing, and application.

This technical guide provides an overview of the solubility of this compound in various organic solvents, based on available data. It also outlines a general experimental protocol for determining triglyceride solubility.

Solubility Data

The solubility of triglycerides is influenced by the fatty acid composition, the crystalline structure of the solid, and the properties of the solvent, such as polarity and its ability to interact with the solute. Triglycerides like OOM are generally nonpolar and, therefore, tend to be more soluble in nonpolar organic solvents.

While specific quantitative solubility data for this compound is not extensively tabulated in readily available literature, the general solubility behavior of similar long-chain triglycerides provides a strong indication of its properties. Triglycerides are known to be soluble in hydrocarbons and chlorinated hydrocarbons, and sparingly soluble in more polar solvents like acetone (B3395972) and ethanol.

The following table summarizes the expected solubility of this compound in a range of common organic solvents based on the behavior of similar triglycerides.

| Solvent | Chemical Formula | Polarity Index | Expected Solubility of this compound |

| Hexane | C₆H₁₄ | 0.1 | High |

| Chloroform | CHCl₃ | 4.1 | High |

| Toluene | C₇H₈ | 2.4 | High |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | High |

| Acetone | C₃H₆O | 5.1 | Sparingly Soluble to Soluble |

| Ethanol | C₂H₅OH | 5.2 | Sparingly Soluble |

| Methanol | CH₃OH | 5.1 | Poorly Soluble |

| Water | H₂O | 10.2 | Insoluble |

Note: This data is qualitative and based on the general solubility of triglycerides. For precise quantitative data, experimental determination is necessary.

Experimental Protocol for Solubility Determination

The solubility of a triglyceride like this compound can be determined using several methods. The isothermal equilibrium method followed by gravimetric analysis is a common and reliable technique.

Objective: To determine the mass of this compound that can be dissolved in a specific volume of an organic solvent at a constant temperature to achieve a saturated solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Evaporation dishes (pre-weighed)

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation: An excess amount of this compound is added to a series of vials.

-

Solvent Addition: A known volume or mass of the desired organic solvent is added to each vial.

-

Equilibration: The vials are tightly sealed and placed in a thermostatic water bath set to the desired temperature. The mixture is agitated using a vortex mixer periodically to facilitate dissolution. The system is allowed to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, the vials are centrifuged at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Collection: A precise aliquot of the clear supernatant (the saturated solution) is carefully transferred to a pre-weighed evaporation dish.

-

Solvent Evaporation: The solvent in the evaporation dish is removed by gentle heating in a drying oven or under vacuum in a desiccator until a constant weight is achieved.

-

Gravimetric Analysis: The evaporation dish containing the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the dish.

-

Calculation: The solubility is calculated and expressed in units such as g/100 mL, g/L, or mole fraction.

Visualizations

The following diagrams illustrate the logical relationships in triglyceride structure and the experimental workflow for solubility determination.

Caption: Molecular structure of this compound.

Caption: Workflow for determining triglyceride solubility.

Navigating the Stability and Storage of 1,3-Dioleoyl-2-myristoyl glycerol: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Optimal Storage Conditions for 1,3-Dioleoyl-2-myristoyl glycerol (B35011).

This in-depth guide provides a thorough examination of the stability and recommended storage conditions for 1,3-Dioleoyl-2-myristoyl glycerol, a mixed-acid triglyceride of significant interest in various research and development applications. This document outlines the primary degradation pathways, influential environmental factors, and standardized analytical procedures for assessing the stability of this compound.

Introduction to this compound

This compound is a specific triacylglycerol featuring two unsaturated oleic acid moieties at the sn-1 and sn-3 positions and a saturated myristic acid moiety at the sn-2 position of the glycerol backbone. Its unique structure imparts specific physicochemical properties that are of interest in fields such as lipidomics, drug delivery, and materials science. Understanding its stability is paramount for ensuring the integrity and reproducibility of experimental results.

Core Stability Considerations and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to oxidation and hydrolysis, common degradation pathways for unsaturated triglycerides.

2.1. Oxidative Degradation: The presence of double bonds in the two oleic acid chains makes this compound vulnerable to oxidation. This process, often initiated by factors like light, heat, and the presence of metal ions, leads to the formation of hydroperoxides. These primary oxidation products can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and short-chain fatty acids, which can lead to rancidity and a loss of product integrity.

2.2. Hydrolytic Degradation: The ester linkages in the triglyceride can undergo hydrolysis, a reaction catalyzed by acids, bases, or enzymes (lipases). This process results in the liberation of free fatty acids (oleic and myristic acid) and glycerol, diacylglycerols, or monoacylglycerols. The increase in free fatty acid content is a key indicator of hydrolytic instability.

dot

Caption: Primary degradation pathways for this compound.

Recommended Storage Conditions and Stability Data

To minimize degradation and ensure the long-term stability of this compound, specific storage conditions are crucial. The following table summarizes recommendations from various chemical suppliers and general best practices for storing unsaturated lipids.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Significantly slows down the rates of both oxidative and hydrolytic degradation reactions. At this temperature, the compound is in a solid state, further reducing molecular mobility and reactivity. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes the availability of oxygen, a key reactant in oxidative degradation. |

| Light Exposure | Store in the dark (e.g., in an amber vial or a light-blocking container) | Light, particularly UV and short-wavelength visible light, can initiate and accelerate lipid oxidation. |

| Container | Tightly sealed, non-reactive container (e.g., glass) | Prevents exposure to atmospheric oxygen and moisture. A non-reactive container material prevents leaching of contaminants that could catalyze degradation. |

| Antioxidants | Consider addition for long-term storage in solution (e.g., BHT, Vitamin E) | Can be added to quench free radicals and inhibit the initiation and propagation of oxidation. The choice of antioxidant should be compatible with the intended application. |

Reported Stability: While comprehensive kinetic stability data for this compound under various conditions is not readily available in published literature, a leading supplier indicates a stability of at least 4 years when stored at -20°C.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, standardized analytical methods should be employed. The following are detailed protocols for determining the Peroxide Value (PV) and Free Fatty Acid (FFA) content, which are primary indicators of oxidative and hydrolytic degradation, respectively.

4.1. Determination of Peroxide Value (AOCS Official Method Cd 8-53)

This method determines the concentration of peroxides and hydroperoxides by measuring the amount of iodine liberated from potassium iodide.

Reagents:

-

Acetic Acid-Chloroform solution (3:2 v/v)

-

Saturated Potassium Iodide (KI) solution (freshly prepared)

-

0.1 N and 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solutions (standardized)

-

1% Starch indicator solution

Procedure:

-

Weigh approximately 5.0 ± 0.05 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper.

-

Add 30 mL of the Acetic Acid-Chloroform solution and swirl to dissolve the sample.

-

Add 0.5 mL of the saturated KI solution.

-

Stopper the flask and swirl for exactly one minute.

-

Immediately add 30 mL of deionized water.

-

Titrate with 0.1 N Na₂S₂O₃ solution with vigorous shaking until the yellow color of the iodine has almost disappeared.

-

Add 0.5 mL of starch indicator solution. The solution will turn blue.

-

Continue the titration with 0.01 N Na₂S₂O₃ solution, shaking vigorously, until the blue color just disappears.

-

Perform a blank determination under the same conditions.

Calculation: Peroxide Value (meq/kg) = [(S - B) × N × 1000] / W Where:

-

S = volume of titrant for the sample (mL)

-

B = volume of titrant for the blank (mL)

-

N = normality of the Na₂S₂O₃ solution

-

W = weight of the sample (g)

dot

Caption: Experimental workflow for determining the Peroxide Value.

4.2. Determination of Free Fatty Acid Content (AOCS Official Method Ca 5a-40)

This method measures the free fatty acids by titration with a standard sodium hydroxide (B78521) solution.

Reagents:

-

Neutralized 95% Ethanol

-

1% Phenolphthalein (B1677637) indicator solution

-

Standardized Sodium Hydroxide (NaOH) solution (concentration depends on expected FFA range)

Procedure:

-

Weigh an appropriate amount of the this compound sample into an Erlenmeyer flask (the amount depends on the expected FFA content).

-

Add 50-100 mL of hot, neutralized ethanol.

-

Add 2 mL of phenolphthalein indicator solution.

-

Titrate with the standardized NaOH solution, shaking vigorously, to the first permanent pink color that persists for at least 30 seconds.

-

Perform a blank titration on the reagents.

Calculation: Free Fatty Acids (% as Oleic Acid) = [V × N × 28.2] / W Where:

-

V = volume of NaOH solution used for the sample (mL)

-

N = normality of the NaOH solution

-

28.2 = a constant (molecular weight of oleic acid / 10)

-

W = weight of the sample (g)

dot

Caption: Experimental workflow for determining the Free Fatty Acid content.

Conclusion

The stability of this compound is critical for its successful application in research and development. By understanding the primary degradation pathways of oxidation and hydrolysis and implementing appropriate storage and handling procedures, the integrity of the compound can be maintained. The recommended storage condition is at or below -20°C in an inert atmosphere and protected from light. Regular monitoring of the Peroxide Value and Free Fatty Acid content using standardized methods is advised for quality control, especially for long-term studies or when the material is used in sensitive applications.

The Biological Significance of Triacylglycerol Isomers: A Technical Guide for Researchers

Abstract

Triacylglycerols (TAGs), the primary constituents of dietary fats and oils, are not a single molecular entity but a complex mixture of isomers. The specific positioning of fatty acids on the glycerol (B35011) backbone, known as regioisomerism, profoundly influences their digestion, absorption, metabolism, and signaling functions. This technical guide provides an in-depth exploration of the distinct biological roles of specific TAG isomers, with a focus on 1,3-diacylglycerols (DAGs) and TAGs with saturated fatty acids at the sn-2 position. It is intended for researchers, scientists, and drug development professionals investigating the intricate relationship between lipid structure and metabolic health. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a comprehensive understanding of this critical area of lipid research.

Introduction

Triacylglycerols are esters composed of a glycerol molecule and three fatty acids. The stereospecific numbering (sn) system designates the three positions of the glycerol backbone as sn-1, sn-2, and sn-3. The interchange of fatty acids between these positions results in different TAG regioisomers, each with unique physicochemical properties and metabolic fates[1]. While TAGs with identical fatty acid compositions are chemically similar, their biological activities can vary significantly based on their isomeric form. This guide delves into the functional consequences of this structural diversity, highlighting the therapeutic and nutritional potential of specific TAG isomers.

1,3-Diacylglycerol (1,3-DAG) vs. Triacylglycerol (TAG): Metabolic and Health Implications

Oils rich in 1,3-diacylglycerol have garnered considerable attention for their potential health benefits compared to conventional triacylglycerol oils. The primary difference in their metabolism lies in their digestion and subsequent pathways.

Impact on Weight Management and Lipid Metabolism

Clinical and preclinical studies have consistently demonstrated the beneficial effects of 1,3-DAG consumption on body weight and lipid profiles. Unlike TAGs, which are hydrolyzed to 2-monoacylglycerol and free fatty acids for absorption and re-esterification back into TAGs, 1,3-DAG is hydrolyzed to 1-monoacylglycerol and free fatty acids. This distinction leads to a greater proportion of the absorbed fatty acids being directed towards β-oxidation for energy expenditure rather than re-esterification and storage[2].

A meta-analysis of randomized controlled trials revealed a significant reduction in body weight in individuals consuming DAG oil compared to TAG oil[1]. Another meta-analysis showed that DAG oil reduces postprandial triglyceride levels by 20-30% compared to conventional TAGs[2].

| Parameter | 1,3-DAG Oil Intervention | TAG Oil (Control) | Study Population | Duration | Reference |

| Body Weight Change | -0.75 kg (weighted mean difference) | - | Overweight/Obese Adults | Multiple Trials | [1] |

| Visceral Fat Area Reduction | 6.5% | No significant change | Obese Individuals | 12 weeks | [2] |

| Postprandial Serum Triglycerides (2h) | -0.07 mmol/L (weighted mean difference) | - | Healthy and Diabetic Adults | Multiple Trials | [3] |

| Postprandial Serum Triglycerides (4h) | -0.15 mmol/L (weighted mean difference) | - | Healthy and Diabetic Adults | Multiple Trials | [3] |

| Postprandial Serum Triglycerides (6h) | -0.14 mmol/L (weighted mean difference) | - | Healthy and Diabetic Adults | Multiple Trials | [3] |

| Plasma Total Cholesterol (in diabetic mice) | Significantly lower | Higher | Diabetic apoE-deficient mice | 20 weeks | [4] |

| Atherosclerotic Lesion Reduction (in diabetic mice) | 37-44% | - | Diabetic apoE-deficient mice | 20 weeks | [4] |

Table 1: Quantitative Comparison of the Effects of 1,3-DAG and TAG Oils on Metabolic Parameters.

Influence on Insulin (B600854) Resistance

Animal studies suggest that dietary 1,3-DAG may also play a role in preventing diet-induced insulin resistance. In a study using brown adipose tissue-deficient mice, a model for high-fat diet-induced insulin resistance, the group fed a Western-type diet with DAG oil did not develop the impaired glucose tolerance observed in the TAG-fed group[5]. This effect was associated with reduced expression of phosphoenolpyruvate (B93156) carboxykinase in the liver and increased expression of genes related to fat oxidation in skeletal muscle[5].

The Significance of sn-2 Positioned Saturated Fatty Acids

The position of saturated fatty acids, particularly palmitic acid (C16:0), on the glycerol backbone has profound implications for nutrient absorption, especially in infants.

Palmitic Acid at the sn-2 Position and Nutrient Absorption

Human milk fat is unique in that a high proportion (approximately 70%) of its palmitic acid is esterified at the sn-2 position. In contrast, vegetable oils commonly used in infant formulas have most of their palmitic acid at the sn-1 and sn-3 positions[6]. During digestion, pancreatic lipase (B570770) preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions, releasing them as free fatty acids. Free palmitic acid can form insoluble calcium soaps in the intestine, leading to reduced absorption of both fat and calcium[6].

When palmitic acid is at the sn-2 position, it is absorbed as 2-monopalmitin, which is readily absorbed and does not form calcium soaps. This leads to improved fat and calcium absorption, softer stools, and potentially better bone mineralization in infants.

| Parameter | High sn-2 Palmitate Formula | Low sn-2 Palmitate Formula | Study Population | Reference |

| Fecal Fat Soaps | Reduced | Higher | Infants | [7] |

| Calcium Absorption | Improved | Reduced | Infants | [7] |

| Stool Consistency | Softer | Harder | Infants | [7] |

| Bone Strength | Improved | - | Infants | [7] |

Table 2: Effects of sn-2 Palmitate Position in Infant Formula on Nutrient Absorption and Health Outcomes.

Diacylglycerol Isomers as Signaling Molecules

Beyond their role in metabolism, specific diacylglycerol isomers, particularly sn-1,2-DAG, are critical second messengers in various cellular signaling pathways. These signaling DAGs are typically produced at the cell membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).

Activation of Protein Kinase C (PKC)

A primary function of sn-1,2-DAG is the activation of protein kinase C (PKC) isozymes. The C1 domain of conventional and novel PKC isoforms binds to DAG, leading to a conformational change that activates the kinase domain[8][9]. This activation is a key event in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The specific fatty acid composition of the DAG molecule can influence the activation of different PKC isoforms[10][11].

Regulation of Insulin Secretion

In pancreatic β-cells, DAG signaling plays a crucial role in glucose-stimulated insulin secretion. Increased glucose metabolism leads to the generation of DAG, which, through the activation of PKC and other effectors like Munc13, promotes the fusion of insulin-containing vesicles with the plasma membrane, resulting in insulin release[12]. However, chronic elevation of DAG levels in β-cells can lead to impaired insulin secretion and contribute to the development of type 2 diabetes[12].

Activation of RasGRPs and Munc13

Besides PKC, the C1 domain of other proteins, such as Ras guanyl nucleotide-releasing proteins (RasGRPs) and Munc13, also binds to DAG[13][14]. RasGRPs are guanine (B1146940) exchange factors that activate Ras, a key regulator of cell growth and differentiation[14]. Munc13 isoforms are essential for synaptic vesicle priming and neurotransmitter release[13][15]. The binding of DAG to these proteins recruits them to the membrane and triggers their activity.

Experimental Protocols

Determination of Triacylglycerol Regioisomers

The analysis of TAG regioisomers is crucial for understanding their biological effects. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.

Objective: To separate and quantify TAG regioisomers in an oil or fat sample.

Materials:

-

Lipid sample (oil or fat)

-

Solvents: Hexane (B92381), isopropanol, acetonitrile (B52724) (HPLC grade)

-

HPLC system with a C18 reversed-phase column

-

Mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Dissolve the lipid sample in hexane to a concentration of 1-5 mg/mL. Filter the solution through a 0.45 µm PTFE filter.

-

HPLC Separation:

-

Inject the sample onto the C18 column.

-

Use a gradient elution program with a mobile phase consisting of acetonitrile and isopropanol.

-

The separation is based on the partition number (PN), where PN = CN - 2 * DB (CN = total number of carbon atoms, DB = total number of double bonds). Regioisomers will have the same PN and will co-elute.

-

-

Mass Spectrometric Analysis:

-

The eluent from the HPLC is introduced into the MS source.

-

In the positive ion mode, TAGs will form protonated molecules [M+H]⁺ or adducts with ammonium (B1175870) [M+NH₄]⁺.

-

Fragment the precursor ions using collision-induced dissociation (CID). The relative abundance of the diacylglycerol-like fragment ions ([M+H - RCOOH]⁺) is used to determine the position of the fatty acids. The loss of a fatty acid from the sn-1 or sn-3 position is more favorable than from the sn-2 position.

-

-

Quantification: Create calibration curves using synthetic TAG regioisomer standards to quantify the isomers in the sample.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the activation of PKC by specific DAG isomers.

Objective: To determine the ability of a specific DAG isomer to activate a PKC isozyme.

Materials:

-

Purified PKC isozyme

-

Lipid vesicles (e.g., phosphatidylserine (B164497) and phosphatidylcholine)

-

Specific DAG isomer to be tested

-

PKC substrate (e.g., a synthetic peptide)

-

[γ-³²P]ATP

-

Kinase buffer (containing MgCl₂, CaCl₂, DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare Lipid Vesicles:

-

Mix phosphatidylserine and phosphatidylcholine in chloroform.

-

Add the specific DAG isomer to the lipid mixture.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid film in buffer and sonicate to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase buffer, lipid vesicles, PKC isozyme, and PKC substrate.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a specified time (e.g., 10 minutes).

-

-

Stop Reaction and Measure Phosphorylation:

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Compare the PKC activity in the presence of the DAG isomer to a control without DAG.

Assessment of Insulin Secretion from Pancreatic β-Cells

This protocol is used to evaluate the effect of specific DAG isomers on insulin secretion.

Objective: To measure insulin secretion from isolated pancreatic islets or a β-cell line in response to a specific DAG isomer.

Materials:

-

Isolated pancreatic islets or a β-cell line (e.g., INS-1 or MIN6)

-

Culture medium

-

Krebs-Ringer bicarbonate buffer (KRBB) with varying glucose concentrations

-

Cell-permeable DAG isomer

-

Insulin ELISA kit

Procedure:

-

Cell Culture and Preparation:

-

Culture pancreatic islets or β-cells under standard conditions.

-

Prior to the experiment, pre-incubate the cells in low-glucose KRBB (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal state.

-

-

Stimulation:

-

Replace the pre-incubation buffer with KRBB containing a stimulatory glucose concentration (e.g., 16.7 mM glucose) with or without the cell-permeable DAG isomer.

-

Incubate for a defined period (e.g., 1 hour).

-

-

Sample Collection:

-

Collect the supernatant (containing secreted insulin).

-

Lyse the cells to determine the total insulin content.

-

-

Insulin Measurement:

-

Measure the insulin concentration in the supernatant and cell lysates using an insulin ELISA kit.

-

-

Data Analysis: Express the secreted insulin as a percentage of the total insulin content and compare the results between the different treatment groups.

Conclusion

The isomeric form of triacylglycerols is a critical determinant of their biological function. Structured lipids, such as 1,3-diacylglycerol and TAGs with sn-2 palmitate, offer significant metabolic advantages with potential applications in weight management, cardiovascular health, and infant nutrition. Furthermore, the generation of specific diacylglycerol isomers at the cellular level plays a pivotal role in signal transduction, regulating key processes like cell proliferation and insulin secretion. A thorough understanding of the distinct roles of these isomers, facilitated by robust analytical and experimental methodologies, is essential for advancing research in nutrition, metabolism, and drug development. This guide provides a foundational resource for researchers to explore the multifaceted world of triacylglycerol isomers and their impact on human health.

References

- 1. Effect of diacylglycerol on body weight: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of diacylglycerol on postprandial serum triacylglycerol concentration: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A 1,3-diacylglycerol-rich oil induces less atherosclerosis and lowers plasma cholesterol in diabetic apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Dietary Palmitic Acid on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of Munc13-1 by Diacylglycerol (DAG)-Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of 1,3-Dioleoyl-2-myristoyl glycerol

Introduction

1,3-Dioleoyl-2-myristoyl glycerol (B35011) is a specific triacylglycerol (TAG) molecule where oleic acid residues are attached to the sn-1 and sn-3 positions and a myristic acid residue is at the sn-2 position of the glycerol backbone.[1][2] This triglyceride is found in natural sources such as palm oil.[1][2] The accurate and reliable quantification of individual TAGs like 1,3-Dioleoyl-2-myristoyl glycerol is essential in various fields, including food science for quality control of oils and fats, nutritional studies, and in the pharmaceutical industry for the development of lipid-based drug delivery systems. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of individual TAGs within complex lipid mixtures.[3]

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the analysis of this compound.

Principle of the Method

The separation of this compound is achieved using a C18 reversed-phase column. This technique separates triglycerides based on their relative polarity and hydrophobicity. A gradient elution employing a binary solvent system of acetonitrile (B52724) and a modifier solvent (e.g., isopropanol (B130326) or methylene (B1212753) chloride) allows for the effective resolution of a broad spectrum of triglycerides.[4][5][6] The Evaporative Light Scattering Detector (ELSD) is particularly suitable for analyzing non-volatile compounds like triglycerides that lack a strong UV chromophore, offering a more uniform response compared to UV detection.[3]

Experimental Protocols

1. Sample Preparation

Accurate sample preparation is crucial for reproducible and reliable HPLC results.

-

Standard Preparation:

-

Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in hexane (B92381) or a similar non-polar solvent.

-

Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., Acetonitrile/Isopropanol 70:30 v/v) to create a series of calibration standards with concentrations ranging from approximately 0.05 to 1.0 mg/mL.[3]

-

Filter the final standard solutions through a 0.45 µm PTFE syringe filter into HPLC vials.[3]

-

-

Sample (e.g., Oil Matrix) Preparation:

-

Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.

-

Dissolve the sample in hexane and fill to the mark.

-

Dilute this stock solution with the initial mobile phase composition to a final concentration of approximately 1 mg/mL.[3]

-

Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[3]

-

2. HPLC Instrumentation and Conditions

-

HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, and column oven.

-

Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Isopropanol

-

Gradient Elution: A gradient program should be optimized to achieve the best separation. A typical gradient might start at 30% B, increasing to 70% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C[4]

-

Injection Volume: 10-20 µL

-

ELSD Settings:

-

Nebulizer Temperature: 30-40 °C

-

Evaporator Temperature: 50-60 °C

-

Gas Flow Rate (Nitrogen): 1.5-2.5 L/min

-

Data Presentation

Table 1: HPLC Method Parameters

| Parameter | Value |

| Instrument | HPLC with ELSD |

| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Isopropanol |

| Gradient | 30% B to 70% B in 25 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35 °C |

| Injection Vol. | 20 µL |

| ELSD Nebulizer | 35 °C |

| ELSD Evaporator | 55 °C |

| ELSD Gas Flow | 2.0 L/min |

Table 2: Representative Quantitative Data

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.

| Concentration (mg/mL) | Peak Area (arbitrary units) |

| 0.05 | 5,230 |

| 0.10 | 10,150 |

| 0.25 | 25,500 |

| 0.50 | 51,200 |

| 1.00 | 103,100 |

Table 3: Method Validation Parameters (Typical)

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | ~0.01 mg/mL |

| Limit of Quantification (LOQ) | ~0.03 mg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Mandatory Visualizations

Caption: Workflow for the HPLC-ELSD analysis of this compound.

References

- 1. 1,3-Dioleoyl--2-Myristoyl-Glycerol, 5MG | Labscoop [labscoop.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

Application Notes: Mass Spectrometry of 1,3-Dioleoyl-2-myristoyl glycerol (OΜO)

Introduction

1,3-Dioleoyl-2-myristoyl glycerol (B35011), abbreviated as OΜO or TG(18:1/14:0/18:1), is a specific triacylglycerol (TAG) composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position.[1][2][3] The structural analysis of TAGs is crucial in food science for quality control, in nutrition for understanding metabolic pathways, and in drug development for lipid-based formulation.[4][5][6] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the detailed characterization of TAGs due to its high sensitivity, specificity, and ability to elucidate molecular structures.[4][6][7]

These application notes provide a comprehensive guide to the analysis of 1,3-Dioleoyl-2-myristoyl glycerol using electrospray ionization (ESI) tandem mass spectrometry (MS/MS), detailing expected fragmentation patterns and established experimental protocols.

Molecular Profile

-

Chemical Formula: C₅₃H₉₈O₆[1]

-

Molecular Weight: 831.3 g/mol [1]

-

Structure: A glycerol backbone with oleic acid (18:1) at sn-1 and sn-3, and myristic acid (14:0) at sn-2.

-

Common Source: Found in natural oils such as palm oil.[1][2][3]

Principles of Mass Spectrometric Analysis

The analysis of neutral molecules like TAGs by mass spectrometry requires an initial ionization step. Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are preferred as they minimize in-source fragmentation and keep the molecule intact.[8]

Ionization and Adduct Formation In ESI, TAGs readily form adducts with cations present in the solvent. For robust fragmentation and structural analysis, ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) adducts are typically generated in positive ion mode.[4][9] The choice of adduct can influence fragmentation efficiency and the type of structural information obtained.[4] Ammonium adducts are commonly used for LC-MS applications.[9]

Tandem Mass Spectrometry (MS/MS) and Fragmentation To elucidate the structure, the selected precursor ion (e.g., the [M+NH₄]⁺ adduct of OΜO) is isolated and subjected to collision-induced dissociation (CID). The primary fragmentation pathway for TAGs is the neutral loss of their constituent fatty acids.[8][10] This process results in the formation of diacylglycerol (DAG)-like fragment ions.

For this compound, two main neutral loss pathways are expected:

-

Loss of Oleic Acid (C₁₈H₃₄O₂): This loss from the sn-1 or sn-3 position is generally the most favorable and results in a more abundant fragment ion.

-

Loss of Myristic Acid (C₁₄H₂₈O₂): The loss of the fatty acid from the sn-2 position is typically less frequent, leading to a fragment ion of lower intensity.

The relative intensities of these DAG-like fragments allow for the confident identification of the fatty acid composition and their positional arrangement (regioisomerism) on the glycerol backbone.[10]

Experimental Protocols

The following protocols provide a framework for the analysis of this compound.

Protocol 1: Sample Preparation from Oil Matrix

Accurate sample preparation is critical for reproducible and reliable TAG analysis.[7]

-

Aliquoting: Pipette 20 µL of the oil sample into a clean glass tube.[7]

-

Solvent Addition: Add 10 mL of an appropriate solvent, such as isopropanol (B130326) or a 2:1 (v/v) mixture of chloroform:methanol.[7]

-

Dissolution: Vortex the sample vigorously for 1 minute to ensure the complete dissolution of lipids.[7] For complex matrices, sonication in an ultrasonic bath for 5-10 minutes can aid extraction.[7]

-

Clarification: Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble materials.[7]

-

Filtration: Carefully transfer the supernatant into an autosampler vial, passing it through a 0.2 µm PTFE syringe filter to remove particulates.[7]

-

Storage: The sample is now ready for analysis. If not analyzed immediately, store at -20°C to prevent lipid degradation.[7]

Protocol 2: LC-MS/MS Analysis

Coupling HPLC with MS allows for the separation of OΜO from other TAG species and isomers prior to mass analysis.[6][7]

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is suitable for separating TAGs based on their hydrophobicity.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v).

-

Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic TAGs.

-

Flow Rate: 0.3 - 0.6 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Example ESI Parameters:

-

Data Acquisition:

-

MS1 Scan: Acquire full scan spectra over a mass range of m/z 300-1200 to identify the [M+NH₄]⁺ precursor ion of OΜO at m/z 849.3.

-

MS/MS Scan: Perform data-dependent acquisition, selecting the ion at m/z 849.3 for fragmentation. Use a collision energy ramp (e.g., 25-45 eV) to generate a comprehensive product ion spectrum.[8]

-

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Expected Precursor and Fragment Ions for this compound (OΜO)

This table summarizes the calculated m/z values for the primary adducts and the major fragment ions resulting from the neutral loss of constituent fatty acids from the [M+NH₄]⁺ precursor.

| Ion Description | Fatty Acid Composition | Calculated m/z |

| Precursor Ion [M+NH₄]⁺ | C₅₃H₉₈O₆ + NH₄⁺ | 849.3 |

| Precursor Ion [M+Na]⁺ | C₅₃H₉₈O₆ + Na⁺ | 854.3 |

| Fragment Ion (Loss of Oleic Acid) | [M+NH₄ - C₁₈H₃₄O₂]⁺ | 566.8 |

| Fragment Ion (Loss of Myristic Acid) | [M+NH₄ - C₁₄H₂₈O₂]⁺ | 620.9 |

Table 2: Example Quantitative Analysis of OMO Regioisomers in Different Oil Samples

This table presents hypothetical data illustrating how the relative abundance of TAG regioisomers can be determined and compared across different samples, similar to data presentations in lipidomic studies.[4]

| Sample | Total OMO Content (%) | Relative Abundance of sn-1,3-Dioleoyl-2-myristoyl (%) | Relative Abundance of sn-1,2-Dioleoyl-3-myristoyl (%) |

| Palm Oil Fraction A | 5.2 ± 0.4 | 96.1 ± 1.5 | 3.9 ± 0.3 |

| Palm Oil Fraction B | 3.8 ± 0.2 | 94.5 ± 2.1 | 5.5 ± 0.5 |

| Synthetic Standard | 100 | >99 | <1 |

Mass spectrometry, especially when combined with liquid chromatography, offers a powerful and precise methodology for the structural characterization and quantification of this compound.[4] By analyzing the specific fragmentation patterns generated from different precursor adducts, researchers can confidently identify the fatty acid composition and their positions on the glycerol backbone. The protocols and data presented here serve as a robust guide for scientists and professionals engaged in lipid analysis in various fields of research and development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,3-Dioleoyl--2-Myristoyl-Glycerol, 5MG | Labscoop [labscoop.com]

- 3. targetmol.cn [targetmol.cn]

- 4. benchchem.com [benchchem.com]

- 5. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]